SPDP-sulfo

Übersicht

Beschreibung

SPDP-sulfo, also known as sulfosuccinimidyl 6-(3’-(2-pyridyldithio)propionamido)hexanoate, is a water-soluble, long-chain crosslinker. It is widely used in bioconjugation techniques to link amine and sulfhydryl groups, forming cleavable disulfide bonds. This compound is particularly valuable in the synthesis of antibody-drug conjugates and other bioconjugates due to its ability to form reversible linkages .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SPDP-sulfo is synthesized through a series of chemical reactions involving the activation of carboxyl groups and the introduction of reactive groups. The synthesis typically involves the following steps:

Activation of Carboxyl Groups: The carboxyl groups are activated using N-hydroxysuccinimide (NHS) to form NHS esters.

Introduction of Reactive Groups: The activated esters react with 2-pyridyldithiol groups to form the final product.

The reaction conditions usually involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and are carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

SPDP-sulfo undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Reduction Reactions: The disulfide bonds formed can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)

Common Reagents and Conditions

Reagents: Common reagents include NHS, DTT, TCEP, and primary amines.

Conditions: Reactions are typically carried out in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8. .

Major Products

The major products formed from these reactions include amide-linked conjugates and cleaved disulfide bonds, which can be detected by measuring the release of pyridine-2-thione at 343 nm .

Wissenschaftliche Forschungsanwendungen

Protein Crosslinking

SPDP-sulfo is primarily utilized for the reversible crosslinking of proteins, which is essential in studying protein interactions and structures. The crosslinking process can be monitored by measuring the release of pyridine-2-thione at 343 nm, providing a quantitative measure of the reaction progress .

- Case Study : In one study, this compound was used to create conjugates between antibodies and toxins for targeted drug delivery systems. The cleavable nature of the disulfide bond allowed for the selective release of the toxin inside target cells, enhancing therapeutic efficacy while minimizing off-target effects .

Antibody-Drug Conjugates (ADCs)

This compound is employed in the synthesis of ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells. The ability to form reversible bonds enables precise control over drug release in response to specific cellular environments.

- Case Study : Research demonstrated that ADCs modified with this compound exhibited improved targeting and reduced systemic toxicity compared to traditional chemotherapeutics. The study highlighted the importance of linker stability and release mechanisms in optimizing therapeutic outcomes .

Peptide Immobilization

The reagent is also used in peptide immobilization techniques, allowing researchers to attach peptides to solid supports or surfaces for various applications, including biosensors and affinity chromatography.

- Example : this compound has been utilized to immobilize cysteine-containing peptides onto agarose beads, facilitating their use in affinity purification processes .

Wirkmechanismus

SPDP-sulfo exerts its effects through the formation of cleavable disulfide bonds. The NHS ester reacts with lysine residues to form stable amide bonds, while the pyridyl disulfide group reacts with sulfhydryls to form reversible disulfide bonds. This mechanism allows for the reversible crosslinking of proteins and the creation of bioconjugates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

SPDP (succinimidyl 3-(2-pyridyldithio)propionate): A shorter-chain crosslinker with similar reactive groups.

LC-SPDP (succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate): A longer-chain analog of SPDP.

Uniqueness

SPDP-sulfo is unique due to its water solubility and long spacer arm, which allows for efficient conjugation in aqueous environments and provides greater flexibility in bioconjugation applications .

Biologische Aktivität

Introduction

SPDP-sulfo, or Sulfo-LC-SPDP (sulfhydryl-reactive cross-linker), is a heterobifunctional cross-linker that plays a significant role in bioconjugation and protein modification. This compound is characterized by its ability to selectively react with sulfhydryl and amino groups, facilitating the conjugation of biomolecules such as proteins, peptides, and oligonucleotides. The sulfonyl moiety enhances its hydrophilicity, allowing it to remain soluble in aqueous solutions while preventing it from crossing biological membranes. This property is particularly beneficial for modifying extracellular proteins without affecting intracellular components.

Chemical Properties and Mechanism of Action

This compound contains two reactive groups:

- Pyridylthiol group : Reacts specifically with sulfhydryl groups at pH 7-9, forming a disulfide bond.

- Succinimide group : Reacts with amines to create stable amide bonds.

The mechanism involves the formation of a covalent bond between the target molecule's functional groups and the this compound, enabling the creation of stable conjugates that can be utilized in various biological applications.

| Property | Value |

|---|---|

| Molecular Weight | 337.4 g/mol |

| Solubility | Soluble in aqueous buffers (up to 10 mM) |

| Reactive Groups | Pyridylthiol, Succinimide |

| Absorption Maximum | 343 nm |

Biological Applications

-

Peptide Capture and Isolation :

Research has demonstrated that this compound can be used for selective peptide capture on sulfhydryl magnetic beads. This method allows for efficient isolation of peptides from complex biological matrices, enhancing the analysis of their biological functions . -

Targeted Drug Delivery :

A study involving antisense oligonucleotides conjugated to albumin via this compound showed improved cellular uptake and targeted delivery to melanoma cells expressing specific integrins. The conjugates significantly induced luciferase expression within the cells, indicating successful delivery and biological activity . -

Bispecific Antibody Development :

This compound has been utilized in the production of bispecific antibodies for immunotherapy. The cross-linking capability allows for the effective arming of cytotoxic T lymphocytes, enhancing their ability to target cancer cells .

Case Studies

-

Peptide Isolation Using this compound :

A study demonstrated the use of this compound to isolate tryptic peptides from a complex sample matrix. The efficiency was monitored using mass spectrometry, confirming successful conjugation and isolation with high reproducibility . -

Antisense Oligonucleotide Delivery :

In another case study, RGD-PEG-SSO-albumin conjugates were developed using this compound, showcasing their ability to selectively bind to αvβ3 integrin-expressing melanoma cells. This targeted approach led to enhanced luciferase expression, underscoring the potential of this compound in therapeutic applications .

Eigenschaften

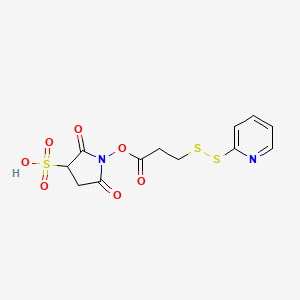

IUPAC Name |

2,5-dioxo-1-[3-(pyridin-2-yldisulfanyl)propanoyloxy]pyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O7S3/c15-10-7-8(24(18,19)20)12(17)14(10)21-11(16)4-6-22-23-9-3-1-2-5-13-9/h1-3,5,8H,4,6-7H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKXZYGMIDQTPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.